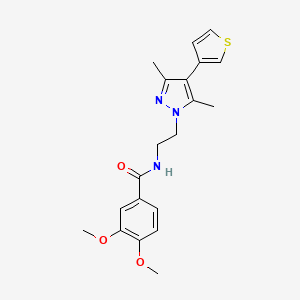

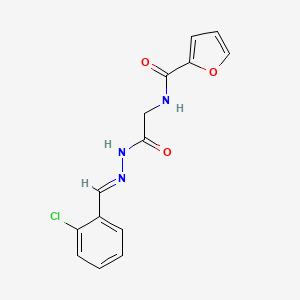

![molecular formula C22H24FN7O2 B2643807 3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396758-95-4](/img/structure/B2643807.png)

3-(2-fluorobenzyl)-7-{methyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrazole derivative . Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure has been a remarkable scaffold for the synthesis and development of many new promising drugs . The molecular formula of the compound is C22H24FN7O2, with an average mass of 437.470 Da and a monoisotopic mass of 437.197540 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C22H24FN7O2, an average mass of 437.470 Da, and a monoisotopic mass of 437.197540 Da .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound belongs to a broader class of chemicals known for their diverse synthetic routes and significant pharmacological potentials. Researchers have developed various methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the compound's relevance in medicinal chemistry. For instance, synthesis techniques often involve the condensation of amino pyridines or hydrazides with pyrido[1,2-a]pyrimidine-2,4(3H)-diones, employing catalysts and specific reagents to achieve desired substituents and structural modifications (Rauf et al., 2010). These processes are crucial for tailoring the compound's properties for specific biological activities, including urease inhibition and potential anticonvulsant effects.

Biological Activities

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives has been a subject of interest in various studies. These compounds have been evaluated for their potential urease inhibitory properties, which could offer therapeutic benefits in treating diseases related to urease-producing pathogens. Some derivatives exhibit moderate to significant activity, suggesting their potential utility in medicinal chemistry and drug development (Rauf et al., 2010).

Furthermore, pyrazolo[3,4-d]pyrimidines have been investigated for their anticonvulsant activities. Analogues of these compounds, featuring modifications to the imidazole ring, were synthesized and tested, revealing variations in their effectiveness against electroshock-induced seizures in animal models. These findings underscore the importance of structural diversity in optimizing the pharmacological profiles of such compounds (Kelley et al., 1995).

Direcciones Futuras

Pyrazoles and their derivatives have attracted particular attention due to their wide variety of biological activities . Several drugs currently on the market have the pyrazole ring as the key structural motif . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications.

Propiedades

IUPAC Name |

6-[(2-fluorophenyl)methyl]-2-[methyl-[(5-methyl-2-propylpyrazol-3-yl)methyl]amino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN7O2/c1-4-9-30-16(10-14(2)27-30)13-28(3)21-24-11-17-19(25-21)26-22(32)29(20(17)31)12-15-7-5-6-8-18(15)23/h5-8,10-11H,4,9,12-13H2,1-3H3,(H,24,25,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBXPYZZMFLTTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)CN(C)C2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

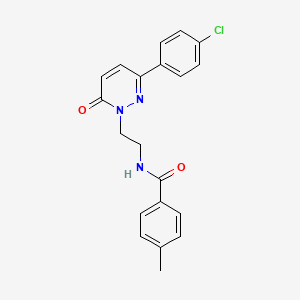

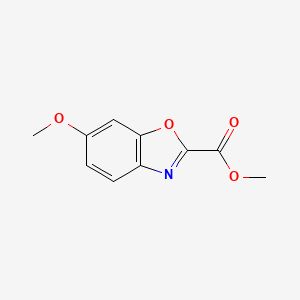

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-methylpropanamide](/img/structure/B2643727.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)

![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)

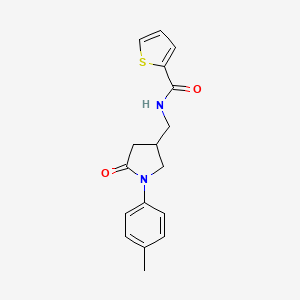

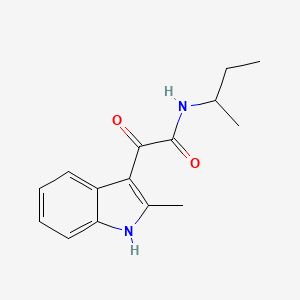

![4-ETHOXY-2-(4-METHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-6-CARBOXAMIDE](/img/structure/B2643733.png)

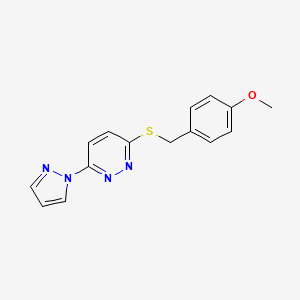

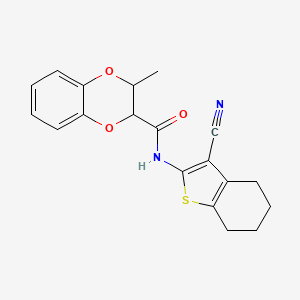

![4-{2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2643734.png)

![2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid](/img/structure/B2643745.png)